Sunitinib Impurity 18
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sunitinib Impurity 18 involves multiple steps, starting from commercially available materials. The process typically includes the condensation of an indole intermediate with a formyl amide intermediate. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Sunitinib Impurity 18 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide are used
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, methanol, ethanol.
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Sunitinib Impurity 18 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in HPLC for the analysis of sunitinib and its impurities.
Biology: Helps in studying the metabolic pathways of sunitinib.
Medicine: Used in drug development to ensure the purity and efficacy of sunitinib formulations.
Industry: Employed in quality control processes during the manufacturing of sunitinib .
Mechanism of Action
Sunitinib Impurity 18, being a metabolite of sunitinib, shares some of its mechanisms of action. Sunitinib is a receptor tyrosine kinase inhibitor that targets multiple RTKs, including platelet-derived growth factor receptors and vascular endothelial growth factor receptors. These receptors play crucial roles in tumor angiogenesis and cell proliferation. By inhibiting these pathways, sunitinib and its metabolites can reduce tumor growth and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-Desethyl Sunitinib: Another metabolite of sunitinib with similar applications in research.
Sunitinib N-Oxide: A derivative used in impurity profiling.
Sunitinib Impurity B: Another impurity used in analytical studies
Uniqueness
Sunitinib Impurity 18 is unique due to its specific structure and the role it plays in the metabolic pathway of sunitinib. It is particularly valuable in analytical chemistry for the precise quantification and validation of sunitinib in various formulations .
Properties
Molecular Formula |
C18H18FN3O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N,N,2,4-tetramethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C18H18FN3O2/c1-9-15(20-10(2)16(9)18(24)22(3)4)8-13-12-7-11(19)5-6-14(12)21-17(13)23/h5-8,20H,1-4H3,(H,21,23) |
InChI Key |
JJCBMURHXKLBIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)N(C)C)C)C=C2C3=C(C=CC(=C3)F)NC2=O |
Origin of Product |
United States |
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